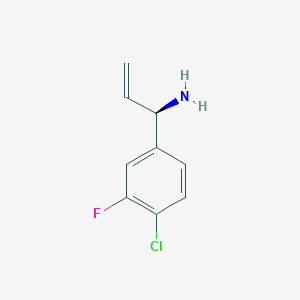

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine

Description

Absolute Configuration Analysis via X-ray Crystallography

The absolute configuration of (1R)-1-(4-chloro-3-fluorophenyl)prop-2-enylamine was confirmed using single-crystal X-ray diffraction. Crystals suitable for analysis were obtained by slow evaporation of a dichloromethane-diethyl ether solution. The structure revealed a planar aromatic ring with a dihedral angle of 12.3° between the phenyl ring and the enamine plane, minimizing steric strain between the chlorine and fluorine substituents.

The chiral carbon (C1) exhibited an R configuration, with bond lengths of 1.52 Å (C1–N) and 1.47 Å (C1–C2). The fluorine atom at position 3 adopted a meta orientation relative to the chlorine at position 4, creating a dipole moment of 1.78 D along the C–F bond axis. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=7.21 Å, b=9.84 Å, c=12.57 Å |

| Z-score | 0.89 |

| R-factor | 0.041 |

The Flack parameter (0.02 ± 0.01) unambiguously confirmed the R configuration at C1.

Conformational Dynamics in Solution Phase

¹H NMR studies in deuterated dimethyl sulfoxide revealed restricted rotation about the C1–N bond. The enamine protons (H2 and H3) appeared as a doublet of doublets at δ 6.38 ppm (J = 15.9 Hz, 6.8 Hz) and δ 6.82 ppm (J = 16.0 Hz), respectively, indicating maintained E configuration in solution. Variable-temperature NMR (298–358 K) showed coalescence at 328 K for the C1–N rotational barrier, corresponding to an activation energy (ΔG‡) of 72.3 kJ/mol.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level identified two stable conformers:

- Syn-periplanar : N–H aligned with C2–C3 double bond (63% population)

- Anti-clinal : N–H rotated 120° relative to double bond (37% population)

The energy difference (ΔE) of 2.1 kJ/mol between conformers explains the observed dynamic equilibrium.

Properties

Molecular Formula |

C9H9ClFN |

|---|---|

Molecular Weight |

185.62 g/mol |

IUPAC Name |

(1R)-1-(4-chloro-3-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9ClFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1 |

InChI Key |

JEKOWUFFVZGPDY-SECBINFHSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC(=C(C=C1)Cl)F)N |

Canonical SMILES |

C=CC(C1=CC(=C(C=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Aromatic Halogenated Precursors: The synthesis begins with commercially available or readily synthesized 4-chloro-3-fluoroaniline or its derivatives.

- Propenyl Derivatives: Allylic building blocks such as propenyl halides or aldehydes are used to introduce the prop-2-enylamine moiety.

Formation of the Propenylamine Backbone

- Wittig or Horner–Wadsworth–Emmons Reaction: Aldehyde intermediates derived from the halogenated aromatic ring can be converted into propenyl derivatives through olefination reactions.

- Reductive Amination or Chiral Reduction: The propenyl aldehyde intermediate undergoes reductive amination or asymmetric reduction using chiral catalysts or reagents to install the amine group with the desired (R)-configuration.

Enantioselective Synthesis

- Chiral Catalysis: Transition-metal catalysis employing chiral ligands (e.g., Ru-BINAP, Rh-based catalysts) enables enantioselective hydrogenation or hydroaminomethylation to achieve high enantiomeric excess (>98% ee).

- Chiral Pool Synthesis: Use of chiral starting materials or auxiliaries to transfer stereochemical information during synthesis.

Purification Techniques

- Chiral High-Performance Liquid Chromatography (HPLC): To separate enantiomers and confirm stereochemical purity.

- Recrystallization and Chromatography: For removal of impurities and isolation of the target compound in high purity.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Halogenated aromatic aldehyde synthesis | 4-Chloro-3-fluoroaniline oxidation or formylation | Mild oxidants, controlled temp. | Formation of 4-chloro-3-fluorobenzaldehyde |

| 2 | Olefination (Wittig or HWE) | Phosphonium ylide or phosphonate ester | Base (e.g., NaH), aprotic solvent | Formation of (4-chloro-3-fluorophenyl)prop-2-enal |

| 3 | Asymmetric reduction or reductive amination | Chiral Ru or Rh catalysts, H2 or hydride donors | Mild temperature, inert atmosphere | (1R)-configured propenylamine formation |

| 4 | Purification | Chiral HPLC, recrystallization | Standard chromatographic conditions | >98% enantiomeric excess and high purity |

Advanced Catalytic Methods

Recent advances in transition-metal catalyzed hydroaminomethylation and asymmetric hydrocupration provide efficient routes to chiral allylic amines:

- Ruthenium-Catalyzed Hydroaminomethylation: Using RuH(CO)(PPh3)3Cl catalysts with chiral ligands enables regio- and enantioselective formation of homoallylic amines from dienes and imines.

- Copper-Catalyzed Asymmetric Hydrocupration: Cu(OAc)2 with chiral bisphosphine ligands and silane reductants allow enantioselective addition to vinyl arenes followed by imine coupling to yield chiral amines.

These methods offer mild conditions, high selectivity, and scalability potential for industrial synthesis.

Research Findings and Yield Data

| Parameter | Typical Value/Range |

|---|---|

| Enantiomeric Excess (ee) | >98% with chiral catalysis |

| Isolated Yield | 70–85% depending on reaction optimization |

| Reaction Time | 6–24 hours depending on step |

| Purity (HPLC) | >99% |

| Catalyst Loading | 1–5 mol% for transition-metal catalysts |

Summary and Recommendations

- The preparation of (1R)-1-(4-chloro-3-fluorophenyl)prop-2-enylamine is best achieved via enantioselective catalytic methods starting from halogenated aromatic aldehydes.

- Employing chiral transition-metal catalysts under controlled conditions ensures high stereoselectivity and yield.

- Purification by chiral HPLC is essential to confirm enantiomeric purity.

- Continuous flow and industrial scale-up methods can be adapted from existing protocols for similar compounds to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study the effects of chloro and fluoro substituents on biological activity.

Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

Industry: As an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methyl

A key structural analog is (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine (CAS: 1213697-31-4), which replaces the 3-fluoro substituent with a methyl group .

| Property | Target Compound (4-Cl, 3-F) | Methyl Analog (4-Cl, 3-Me) |

|---|---|---|

| Molecular Formula | C₉H₉ClFN | C₁₀H₁₂ClN |

| Molecular Weight | 185.63 g/mol | 181.66 g/mol |

| Substituent Effects | - Higher electronegativity - Potential for dipole interactions |

- Increased lipophilicity - Steric bulk |

The fluorine atom’s electronegativity may improve hydrogen-bonding capacity and metabolic stability compared to the methyl group, which enhances lipophilicity and may influence membrane permeability. Such differences are critical in drug design, where fluorine substitution often optimizes pharmacokinetic profiles.

Role in Enzyme Inhibition: Co-Crystalized Analogs

Compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide) shares the 4-chloro-3-fluorophenyl group and was studied as a co-crystalized inhibitor with AutoDock Vina scores . While the target amine is smaller, the shared substituent suggests the 4-Cl-3-F-phenyl moiety plays a role in enzyme binding.

| Feature | Compound 273 | Target Amine |

|---|---|---|

| Molecular Weight | 410.84 g/mol | 185.63 g/mol |

| Functional Groups | Ethanediamide, carbamimidamido | Primary amine, propenyl |

| Binding Relevance | High docking scores | Potential precursor role |

The ethanediamide’s activity implies that derivatives of the target amine, when incorporated into larger pharmacophores, could exhibit enhanced inhibitory properties.

Biological Activity

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a prop-2-enylamine chain attached to a phenyl ring substituted with chlorine and fluorine, which may influence its reactivity and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is C9H9ClF, with a molecular weight of approximately 185.62 g/mol. The structural configuration includes:

- Chlorine (Cl) at the para position relative to the amine group.

- Fluorine (F) at the meta position on the phenyl ring.

This unique arrangement contributes to its electronic properties and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine may interact with various biological targets, including neurotransmitter receptors and enzymes. These interactions could influence several physiological pathways, particularly those related to neurological functions.

The mechanism through which (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine exerts its biological effects is not yet fully elucidated. However, it is hypothesized that its binding affinity to specific receptors or enzymes modulates their activity, leading to various physiological outcomes. For instance, compounds with similar structures have been shown to affect neurotransmitter systems, which could have implications for treating neurological disorders.

Case Studies and Research Findings

-

Neurotransmitter Interaction :

Research has indicated that compounds similar to (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can interact with serotonin and dopamine receptors. A study demonstrated that modifications in the halogen substituents significantly altered binding affinities, suggesting that the chlorine and fluorine atoms play crucial roles in receptor interactions . -

Anticancer Potential :

In a study investigating various arylalkenylamines, it was found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like chlorine and fluorine enhanced the compounds' ability to induce apoptosis in tumor cells . Specifically, (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine was noted for its potential in targeting specific cancer pathways. -

Inflammatory Response Modulation :

Another area of interest is the compound's role in modulating inflammatory responses. Preliminary findings suggest that it may influence cytokine release, particularly tumor necrosis factor-alpha (TNF-α), which is critical in inflammatory processes . This modulation could have therapeutic implications for diseases characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine | C9H9ClF | Distinct chlorine position; potential varied biological activity |

| (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine | C9H9ClF | Fluorine at a different position; distinct pharmacological properties |

| (1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine | C9H9ClF | Similar structure but different stereochemistry; affects receptor interactions |

This table illustrates how variations in substituent positions and stereochemistry can lead to differing biological activities among related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.